molecular formula C9H15NO2 B13277489 1-{[1-(Furan-2-yl)ethyl]amino}propan-2-ol

1-{[1-(Furan-2-yl)ethyl]amino}propan-2-ol

Cat. No.: B13277489
M. Wt: 169.22 g/mol
InChI Key: RUMHXWNTUYPOKW-UHFFFAOYSA-N
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Description

1-{[1-(Furan-2-yl)ethyl]amino}propan-2-ol is an organic compound that features a furan ring, an amino group, and a propanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[1-(Furan-2-yl)ethyl]amino}propan-2-ol can be achieved through several methods. One common approach involves the asymmetric bioreduction of 1-(furan-2-yl)propan-1-one using a biocatalyst such as Lactobacillus paracasei BD101. This method yields the desired compound with high enantiomeric excess and conversion rates .

Industrial Production Methods

Industrial production of this compound may involve similar biocatalytic processes, optimized for large-scale synthesis. The use of biocatalysts offers an environmentally friendly and efficient method for producing enantiopure compounds.

Chemical Reactions Analysis

Types of Reactions

1-{[1-(Furan-2-yl)ethyl]amino}propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can yield alcohols or amines.

    Substitution: The amino group can participate in substitution reactions, forming new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2-carbaldehyde, while reduction can produce 1-(furan-2-yl)ethanol.

Scientific Research Applications

1-{[1-(Furan-2-yl)ethyl]amino}propan-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{[1-(Furan-2-yl)ethyl]amino}propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and amino group play crucial roles in binding to these targets, influencing various biochemical pathways. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-(Furan-2-yl)ethanol: Similar structure but lacks the amino group.

    1-(Furan-2-yl)propan-1-ol: Similar structure but differs in the position of the hydroxyl group.

    2-(Furan-2-yl)ethanamine: Contains a furan ring and an amino group but differs in the carbon chain length.

Uniqueness

1-{[1-(Furan-2-yl)ethyl]amino}propan-2-ol is unique due to its combination of a furan ring, an amino group, and a propanol moiety. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

1-[1-(furan-2-yl)ethylamino]propan-2-ol

InChI

InChI=1S/C9H15NO2/c1-7(11)6-10-8(2)9-4-3-5-12-9/h3-5,7-8,10-11H,6H2,1-2H3

InChI Key

RUMHXWNTUYPOKW-UHFFFAOYSA-N

Canonical SMILES

CC(CNC(C)C1=CC=CO1)O

Origin of Product

United States

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